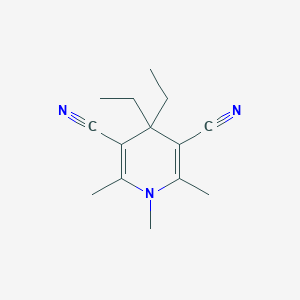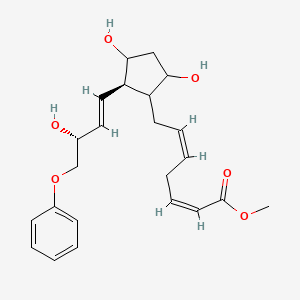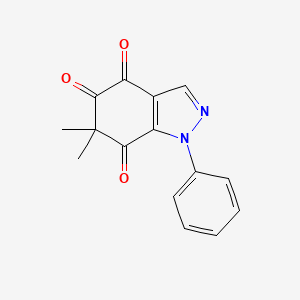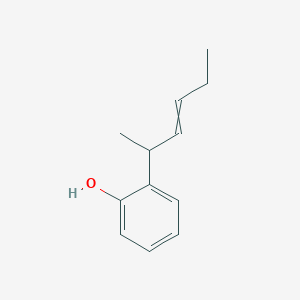
3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with nitrile groups and various alkyl groups
Preparation Methods
The synthesis of 3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl- can be achieved through several methods. One classical method is the Hantzsch reaction, which involves the condensation of a β-keto ester, an ammonium salt, and an aldehyde in organic solvents . This reaction typically requires heating to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions to form various substituted pyridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl- has several scientific research applications:
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl- involves its interaction with various molecular targets and pathways. For example, it can act as a hydrogen donor in reduction reactions, facilitating the conversion of substrates to their reduced forms . The specific molecular targets and pathways depend on the context of its use, such as in catalytic processes or biological systems.
Comparison with Similar Compounds
3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl- can be compared with other similar compounds, such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound is also used as a building block in organic synthesis and has similar applications.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: It is used in biological studies and has been shown to block heme synthesis in mice.
The uniqueness of 3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
62365-58-6 |
|---|---|
Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
4,4-diethyl-1,2,6-trimethylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H19N3/c1-6-14(7-2)12(8-15)10(3)17(5)11(4)13(14)9-16/h6-7H2,1-5H3 |
InChI Key |
CRKKFXKALCLBON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=C(N(C(=C1C#N)C)C)C)C#N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-1-(4-Bromophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14523910.png)

![Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14523918.png)
![2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14523923.png)




![Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14523974.png)
![1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14523975.png)
![{(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide](/img/structure/B14523977.png)
